![molecular formula C12H11N5O2 B11473995 {5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile](/img/structure/B11473995.png)
{5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-AMINO-4-CYANO-2-METHYL-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE is a complex organic compound with a unique structure that includes a furan ring, amino, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-4-CYANO-2-METHYL-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE can be achieved through several synthetic routes. One common method involves the reaction of substituted furan derivatives with appropriate nitrile and amino compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-AMINO-4-CYANO-2-METHYL-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(5-AMINO-4-CYANO-2-METHYL-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(5-AMINO-4-CYANO-2-METHYL-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives with amino and cyano groups. Examples include:
- 2-(3-CYANO-4,5,5-TRIMETHYL-5H-FURAN-2-YLIDENE)MALONONITRILE
- 2-(3-CYANO-4,5,5-TRIMETHYL-5H-FURAN-2-YLIDENE)PROPIONITRILE
Uniqueness
What sets 2-(5-AMINO-4-CYANO-2-METHYL-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C12H11N5O2 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-[5-amino-4-cyano-2-methyl-2-(propan-2-ylideneamino)oxyfuran-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N5O2/c1-7(2)17-19-12(3)10(8(4-13)5-14)9(6-15)11(16)18-12/h16H2,1-3H3 |
InChI Key |
IEUWWOYAXOHPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.